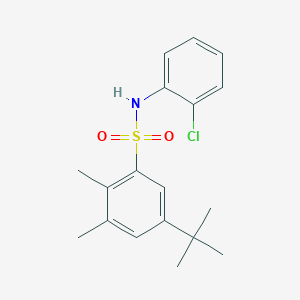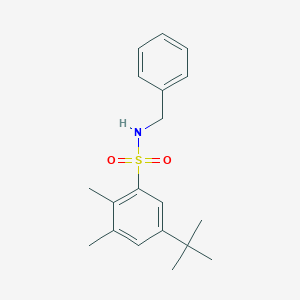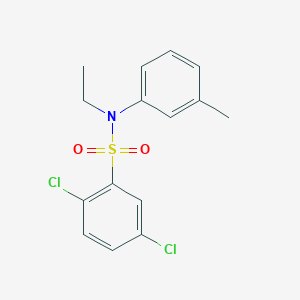
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Br-NAB or simply NAB and is a derivative of the naphthalene molecule. In
Mécanisme D'action
The mechanism of action of NAB involves the inhibition of the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival. NAB inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and an increase in apoptosis.
Biochemical and Physiological Effects:
NAB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, NAB has been shown to have antioxidant properties, which can help protect cells from oxidative damage. NAB has also been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NAB in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation of using NAB is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on NAB. One direction is the exploration of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of NAB for various applications.
Conclusion:
In conclusion, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a promising compound with various scientific research applications. Its anti-cancer, anti-inflammatory, antioxidant, and anti-microbial properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of NAB.
Méthodes De Synthèse
The synthesis of NAB involves the reaction of 3-bromo-4-hydroxy-1-naphthaldehyde with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
NAB has various scientific research applications, including its potential use as an anti-cancer agent. Studies have shown that NAB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C19H16BrNO3S |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
Clé InChI |
FUFHIOZSSUPTSS-FXBPSFAMSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)



![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)